N-cyclobutyl-3-iodo-4-methylaniline
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Overview
Description
N-cyclobutyl-3-iodo-4-methylaniline is an organic compound with the molecular formula C11H14IN It is a derivative of aniline, featuring a cyclobutyl group, an iodine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-3-iodo-4-methylaniline typically involves the iodination of 4-methylaniline followed by the introduction of the cyclobutyl group. One common method is the Sandmeyer reaction, where 4-methylaniline is first diazotized and then treated with potassium iodide to introduce the iodine atom. The resulting 3-iodo-4-methylaniline can then undergo a nucleophilic substitution reaction with cyclobutyl bromide in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-3-iodo-4-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-cyclobutyl-3-iodo-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3-iodo-4-methylaniline involves its interaction with specific molecular targets. The cyclobutyl group and iodine atom can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-iodo-4-methylaniline: Lacks the cyclobutyl group, making it less sterically hindered.
N-cyclobutyl-4-methylaniline: Lacks the iodine atom, affecting its reactivity in substitution reactions.
N-cyclobutyl-3-chloro-4-methylaniline: Contains a chlorine atom instead of iodine, which can alter its chemical properties.
Uniqueness
N-cyclobutyl-3-iodo-4-methylaniline is unique due to the presence of both the cyclobutyl group and the iodine atom, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
N-cyclobutyl-3-iodo-4-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c1-8-5-6-10(7-11(8)12)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMPBDOMHUZNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCC2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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